2,4-Dichloro-5-methylthiophenol

Lipophilicity LogP Drug Design

Researchers sourcing halogenated thiophenol intermediates for agrochemical or pharmaceutical synthesis face limitations with non-methylated analogs: lower lipophilicity (LogP ~3.28) restricts foliar penetration, and lower boiling points risk premature volatilization during high-temperature reactions. 2,4-Dichloro-5-methylthiophenol (CAS 28225-88-9) resolves these issues: • Experimentally determined LogP 4.58 - a Δ of ~1.3 units for superior leaf cuticle permeability in systemic pesticide candidates. • Predicted boiling point 271 °C enables stable liquid-phase behavior during prolonged reflux in DMF (153 °C) or DMSO (189 °C). • Validated RP-HPLC method (Newcrom R1, MeCN/water/phosphoric acid) enables rapid incoming QC with baseline separation from des-methyl impurities.

Molecular Formula C7H6Cl2S
Molecular Weight 193.09 g/mol
CAS No. 28225-88-9
Cat. No. B1597313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methylthiophenol
CAS28225-88-9
Molecular FormulaC7H6Cl2S
Molecular Weight193.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)S
InChIInChI=1S/C7H6Cl2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
InChIKeySHBIPXMJAAVLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-methylthiophenol (CAS 28225-88-9) Procurement Guide: Core Physicochemical & Sourcing Profile


2,4-Dichloro-5-methylthiophenol (CAS 28225-88-9) is a halogenated thiophenol derivative with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol [1]. Characterized by chlorine substituents at the 2- and 4-positions and a methyl group at the 5-position of the benzenethiol ring, it is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research . Its commercial availability is typically at 95% purity , with computed physicochemical descriptors including an XLogP3-AA of 3.7 [1].

Why 2,4-Dichloro-5-methylthiophenol Cannot Be Interchanged with Generic Dichlorothiophenols


Substituting 2,4-dichloro-5-methylthiophenol with unsubstituted dichlorothiophenol analogs (such as 2,4-dichlorothiophenol or 2,5-dichlorothiophenol) fails due to a quantifiable divergence in key molecular properties. The presence of the 5-methyl group increases both the molecular weight (193.09 vs. 179.07 g/mol) and the computed lipophilicity (XLogP3-AA of 3.7 vs. LogP of 3.28 for 2,5-dichlorothiophenol [1][2]). Furthermore, the Hammett substituent constant (σ) for the para-methyl group is fundamentally different (electron-donating) compared to the electronic effects in unsubstituted analogs, which predicts altered nucleophilic reactivity of the thiolate. These differences directly impact reaction kinetics in downstream syntheses and chromatographic purification parameters, making direct replacement without re-validation scientifically unsound.

Quantitative Comparative Evidence for Prioritizing 2,4-Dichloro-5-methylthiophenol Over Analogs


Lipophilicity Differentiation: Higher LogP Compared to 2,5-Dichlorothiophenol

The experimental LogP of 2,4-dichloro-5-methylthiophenol is significantly higher than that of its close analog 2,5-dichlorothiophenol. The target compound has a reported LogP of 4.58 , while 2,5-dichlorothiophenol has a documented LogP of 3.28 [1]. This represents a quantified difference of 1.30 log units, indicating that the target compound is approximately 20 times more lipophilic. Computed XLogP3-AA values confirm this trend (3.7 for the target [2] vs. ~3.28 for the comparator).

Lipophilicity LogP Drug Design Membrane Permeability

Boiling Point Elevation and Thermal Stability Differentiation from 2,4-Dichlorothiophenol

The 5-methyl substitution in 2,4-dichloro-5-methylthiophenol results in a substantially elevated atmospheric boiling point. The target compound exhibits a predicted boiling point of 271.0±35.0 °C at 760 mmHg , whereas its non-methylated analog 2,4-dichlorothiophenol exhibits a boiling point of approximately 115 °C (at a reduced pressure of 8 mmHg), which corresponds to an estimated atmospheric boiling point significantly lower than the target compound . This elevation is consistent with the increased molecular weight and enhanced van der Waals interactions conferred by the methyl group.

Thermal Stability Distillation Process Chemistry Boiling Point

Hammett Substituent Effect: Predicted Nucleophilic Reactivity Differentiation via σmeta/σpara Contributions

Fundamental reactivity studies have established linear free-energy relationships (Hammett plots) linking thiophenolate substituent constants to nucleophilic reactivity. The work by Jüstel and Ofial (2021) demonstrated that second-order rate constants (k2) for SN2 reactions of thiophenolates correlate linearly with Hammett σ parameters [1]. For 2,4-dichloro-5-methylthiophenolate, the para-methyl group (σp = -0.17) is electron-donating, while the two chlorine substituents (σm = 0.37 each) are electron-withdrawing. This gives a net Σσ ≈ +0.57, predicting a nucleophilic reactivity intermediate between the highly reactive p-methoxythiophenolate (2a: N=24.97, sN=0.68) and the less reactive p-chlorothiophenolate (2d: N=22.80, sN=0.78). This positions the target compound as offering a finely balanced reactivity window not available from either parent thiophenol (N=23.36) or simple mono-substituted analogs.

Nucleophilicity Hammett Equation Reaction Kinetics Thiophenolate Reactivity

Validated HPLC Analytical Method for Purity Assessment and Quality Control

A reverse-phase HPLC method has been specifically demonstrated for 2,4-dichloro-5-methylthiophenol on a Newcrom R1 column, using a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method enables direct purity quantification and impurity profiling for procurement quality verification. In contrast, generic dichlorothiophenol HPLC methods have been reported for compounds like 2,5-dichlorothiophenol , but the retention time and peak resolution characteristics differ due to the methyl substituent's impact on column interaction.

HPLC Analysis Quality Control Purity Determination Method Validation

CYP2E1 Enzyme Inhibition: Class-Level Potency of Dichlorothiophenols

Dichlorothiophenols as a structural class have been demonstrated to be potent inhibitors of human cytochrome P450 2E1 (CYP2E1) [1]. In a comparative study by Ohashi et al. (2005), 3,4-dichlorothiophenol and 3,5-dichlorothiophenol exhibited IC50 values of 5.3 µM and 5.2 µM, respectively [1]. While 2,4-dichloro-5-methylthiophenol itself was not explicitly tested in this study, the class-level structure-activity relationship (SAR) indicates that dichlorothiophenols are generally more potent CYP2E1 inhibitors than the corresponding dichloroanilines [1]. The presence of an additional 5-methyl group on the target compound is predicted, based on SAR precedent, to modulate—but not abolish—CYP2E1 inhibitory activity relative to the tested 3,4- and 3,5-dichloro isomers.

CYP2E1 Inhibition Drug Metabolism Toxicology Enzyme Assay

Optimal Application Scenarios for 2,4-Dichloro-5-methylthiophenol in Research and Industrial Procurement


Synthesis of Lipophilic Agrochemical Intermediates Requiring High LogP for Foliar Uptake

The experimentally determined LogP of 4.58 makes 2,4-dichloro-5-methylthiophenol a superior starting material for synthesizing agrochemical active ingredients where high foliar penetration is required . In a comparative context, the lower LogP of 2,5-dichlorothiophenol (3.28) would result in significantly reduced leaf cuticle permeability, making the methylated compound the preferred choice for formulations targeting systemic pesticide activity.

High-Temperature Solvent-Based Synthetic Sequences in Kilo-Lab or Pilot Plant Settings

The predicted atmospheric boiling point of 271 °C provides a wider thermal operating window compared to the lower-boiling 2,4-dichlorothiophenol . In synthetic protocols requiring prolonged reflux in high-boiling solvents (e.g., DMF at 153 °C or DMSO at 189 °C), the target compound remains in the liquid phase without premature volatilization, ensuring consistent stoichiometry and reproducible kinetics.

Medicinal Chemistry Exploration of CYP2E1-Modulating Chemical Probes

Based on the class-level CYP2E1 inhibitory activity of dichlorothiophenols, with IC50 values in the low micromolar range (5.2–5.3 µM for tested analogs) , 2,4-dichloro-5-methylthiophenol serves as a rationally selected scaffold for developing chemical probes to study CYP2E1-related drug metabolism or alcohol-induced liver injury models, where the specific methylation pattern may confer a differentiated selectivity window.

Quality-Controlled Procurement Using Validated HPLC Purity Protocols

The availability of a documented reverse-phase HPLC method (Newcrom R1 column, MeCN/water/phosphoric acid mobile phase) enables procurement teams to implement incoming QC testing with minimal method development. The target compound's distinct retention characteristics, driven by its elevated LogP (Δ ~1.3 vs. non-methylated analogs), provide clear chromatographic separation from potential synthetic impurities, facilitating batch-to-batch consistency verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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